(4-Chloropyridin-2-yl)methanamine

Übersicht

Beschreibung

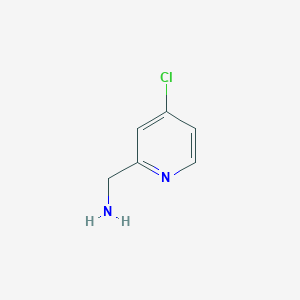

(4-Chloropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position and a methanamine group is attached to the second position. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-2-yl)methanamine typically involves the chlorination of pyridine followed by the introduction of the methanamine group. One common method is the reaction of 4-chloropyridine with formaldehyde and ammonia under controlled conditions to yield this compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The compound is typically purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reactivity is attributed to the electron-deficient nature of the pyridine ring, which activates the halogen for displacement.

Mechanism and Examples

- Dimethylamine Substitution : Reaction with dimethylamine in toluene under reflux yields 4-dimethylaminopyridine derivatives. The mechanism involves nucleophilic attack by dimethylamine at the 4-position, followed by deprotonation (Figure 1) .

- Suzuki-Miyaura Coupling : The chlorine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids. For example, coupling with arylboronic acids generates biaryl derivatives (Table 1) .

Table 1: Substitution Reactions and Conditions

Oxidation and Reduction Reactions

The amine group and pyridine ring exhibit redox activity under controlled conditions.

Oxidation

- N-Oxide Formation : Treatment with hydrogen peroxide or m-chloroperbenzoic acid oxidizes the pyridine ring to form pyridine N-oxides. This modification enhances solubility and alters electronic properties .

Reduction

- Amine Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the aminomethyl group to a methyl group, yielding 4-chloro-2-methylpyridine.

- Chlorine Reduction : Lithium aluminum hydride (LiAlH₄) removes the chlorine atom, producing unsubstituted pyridinemethanamine derivatives.

Coordination Chemistry

The amine group acts as a ligand in transition metal complexes, enabling catalytic applications.

Ruthenium Complexes

- Reaction with RuCl₂(dppb)(PPh₃) forms cis-RuCl₂Ph₂P(CH₂)₄PPh₂ complexes, where the compound serves as a bidentate ligand (Scheme 1) . These complexes are effective in oxidation and epoxidation catalysis .

Scheme 1: Ligand Coordination to Ruthenium

textRuCl₂(dppb)(PPh₃) + (4-Chloropyridin-2-yl)methanamine → cis-RuCl₂[Ph₂P(CH₂)₄PPh₂](ampy-Cl)

Condensation and Cyclization Reactions

The amine group participates in condensation reactions to form heterocyclic systems.

Biological Interactions

The compound inhibits lysyl oxidase-like 2 (LOXL2), an enzyme critical in extracellular matrix remodeling.

Mechanism of LOXL2 Inhibition

- The aminomethyl group binds to the LOXL2 active site, disrupting collagen cross-linking and reversing epithelial-mesenchymal transition (EMT) in cancer cells (IC₅₀ = 126 nM) .

Comparative Reactivity

Table 3: Reactivity Comparison with Analogues

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| (6-Bromo-4-chloropyridin-2-yl)methanamine | Enhanced Suzuki coupling due to bromine | Bromine vs. chlorine substitution |

| (4-Methoxypyridin-2-yl)methanamine | Reduced electrophilicity due to electron-donating methoxy group | Electronic effects |

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (4-Chloropyridin-2-yl)methanamine serves as a crucial building block for developing more complex molecules. It is particularly valuable in synthesizing pyridine-based pharmaceuticals and other organic compounds .

Biology

The compound acts as an inhibitor in various biochemical assays. Notably, it has been identified as an effective inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in collagen cross-linking within the extracellular matrix. This inhibition can influence tumor progression and fibrosis, making it significant in cancer research .

Medicine

Research indicates that this compound has potential therapeutic properties, particularly as an enzyme inhibitor in cancer treatment strategies. Studies have demonstrated its ability to restrain malignant transformation in cervical cancer cells by inhibiting LOXL2 activity . The compound's selectivity for LOXL2 over other oxidases enhances its therapeutic potential, positioning it as a promising candidate for further drug development .

Industry

In the agrochemical sector, this compound is utilized in developing herbicides and insecticides due to its effectiveness in combating pests and promoting plant health . Its role as an intermediate in pharmaceutical synthesis also highlights its industrial significance.

Case Study 1: Antitumor Activity

A study published in 2022 explored the effects of this compound on cervical cancer cells. The compound was shown to significantly reduce cell invasion and proliferation by inhibiting LOXL2. The experimental setup included colony formation assays and wound healing assays to assess the compound's efficacy .

Case Study 2: Synthesis of Novel Compounds

Research highlighted the synthesis of various derivatives of this compound that exhibited enhanced biological activities, including improved inhibition of LOXL2. These derivatives were synthesized through modifications of the pyridine ring, demonstrating the compound's utility as a precursor for developing novel therapeutic agents .

Wirkmechanismus

The mechanism of action of (4-Chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes, thereby affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Chloropyridin-4-yl)methanamine: Another chlorinated pyridine derivative with similar chemical properties.

(2-Chloropyridin-4-yl)methanamine hydrochloride: A hydrochloride salt form of the compound with enhanced solubility.

Uniqueness

(4-Chloropyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific chlorine and methanamine groups make it a valuable intermediate in various synthetic pathways and applications.

Biologische Aktivität

(4-Chloropyridin-2-yl)methanamine, also known as this compound dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group and an amine. This unique structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and enzymes. Below is a summary of its notable activities:

The mechanism of action for this compound involves its ability to modulate various biochemical pathways through enzyme inhibition and receptor interaction:

- Enzyme Inhibition : The compound has been identified as a reversible inhibitor of lysyl oxidase-like 2 (LOXL2), which plays a role in the epithelial-mesenchymal transition (EMT) associated with cancer metastasis. Inhibiting LOXL2 can decrease the invasive capabilities of cancer cells .

- Neurotransmitter Interaction : Its structure suggests potential interactions with neurotransmitter receptors, which could lead to neuromodulatory effects beneficial in treating neurological disorders.

- Antimicrobial Mechanism : The compound's antimicrobial properties may stem from its ability to interfere with bacterial cell wall synthesis or function, although specific mechanisms require further elucidation .

Case Study 1: LOXL2 Inhibition in Cervical Cancer

In a study investigating the effects of LOXL2 inhibitors on cervical cancer cells, this compound was shown to significantly reduce cell invasion and proliferation. The study employed a mouse model where the compound was administered intraperitoneally at a dose of 10 mg/kg every two days over three weeks. Results indicated a marked decrease in tumor growth compared to control groups .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against Chlamydia species. The compound demonstrated superior activity compared to traditional antibiotics like spectinomycin, suggesting its potential as a novel therapeutic agent against resistant strains .

Eigenschaften

IUPAC Name |

(4-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCYDUZIHRNWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627846 | |

| Record name | 1-(4-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180748-30-5 | |

| Record name | 1-(4-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.